molecular formula C12H19N3O B1474673 1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol CAS No. 1696226-59-1

1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol

Cat. No. B1474673
CAS RN: 1696226-59-1
M. Wt: 221.3 g/mol
InChI Key: XBWTULLYQPBFLJ-UHFFFAOYSA-N
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Description

“1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol” is a chemical compound that belongs to the piperidine family of compounds. It has a CAS Number of 476342-37-7 and a molecular weight of 193.25 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(5-amino-2-pyridinyl)-4-piperidinol . The InChI code for this compound is 1S/C10H15N3O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6,11H2 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 448.8°C at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol has a wide range of applications in the field of scientific research. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of a wide range of drugs, including antipsychotics, antidepressants, and anti-inflammatory drugs. In addition, this compound is used in the synthesis of polymers, dyes, and catalysts.

Mechanism of Action

1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol is a versatile compound that has a wide range of applications in the field of organic synthesis and medicinal chemistry. It acts as a nucleophile and is able to react with electrophiles, such as aldehydes, ketones, and esters, to form covalent bonds. It is also able to form hydrogen bonds with other molecules and is capable of forming cyclic structures.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic activities, as well as the ability to inhibit the growth of certain types of cancer cells. It has also been shown to have anticonvulsant and sedative effects, as well as the ability to act as an antioxidant.

Advantages and Limitations for Lab Experiments

1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol has several advantages for lab experiments. It is a relatively inexpensive compound and is easily synthesized in high yields. Additionally, it is a versatile compound and can be used in a variety of reactions. However, this compound can be toxic in high doses, and it is important to use the appropriate safety measures when working with it.

Future Directions

1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol has a wide range of potential applications in the fields of organic synthesis and medicinal chemistry. In the future, it could be used in the development of new drugs, agrochemicals, and polymers. Additionally, it could be used in the synthesis of new catalysts, dyes, and other organic compounds. Furthermore, its biochemical and physiological effects could be further explored to develop new therapeutic agents.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 . It’s recommended to keep the compound in a dark place, under an inert atmosphere, and at room temperature .

properties

IUPAC Name

1-[1-(5-aminopyridin-2-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(16)10-4-6-15(7-5-10)12-3-2-11(13)8-14-12/h2-3,8-10,16H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWTULLYQPBFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C2=NC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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